molecular formula C27H40ClN3O11 B10861594 Thalidomide-5-PEG7-NH2 (hydrochloride)

Thalidomide-5-PEG7-NH2 (hydrochloride)

Cat. No.: B10861594
M. Wt: 618.1 g/mol
InChI Key: UPLYFPOURSUULH-UHFFFAOYSA-N
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Description

Thalidomide-5-PEG7-NH2 (hydrochloride) is a compound based on Thalidomide, designed to recruit cereblon protein (CRBN). It is used as a cereblon ligand and can be connected to a protein ligand by a linker to form PROTACs (Proteolysis Targeting Chimeras) . This compound has significant applications in scientific research, particularly in the field of targeted protein degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

Thalidomide-5-PEG7-NH2 (hydrochloride) is synthesized by modifying Thalidomide to include a polyethylene glycol (PEG) linker and an amine group. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of Thalidomide-5-PEG7-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Thalidomide-5-PEG7-NH2 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various PROTAC molecules, where Thalidomide-5-PEG7-NH2 (hydrochloride) is conjugated with different protein ligands .

Scientific Research Applications

Thalidomide-5-PEG7-NH2 (hydrochloride) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Thalidomide-5-PEG7-NH2 (hydrochloride) involves the recruitment of cereblon protein (CRBN). This recruitment leads to the formation of a complex that targets specific proteins for degradation via the ubiquitin-proteasome system. The molecular targets and pathways involved include the selective degradation of transcription factors such as IKZF1 and IKZF3 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thalidomide-5-PEG7-NH2 (hydrochloride) is unique due to its PEG linker, which allows for greater flexibility and solubility. This makes it particularly useful in the synthesis of PROTACs and other bioconjugates .

Properties

Molecular Formula

C27H40ClN3O11

Molecular Weight

618.1 g/mol

IUPAC Name

5-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C27H39N3O11.ClH/c28-5-6-35-7-8-36-9-10-37-11-12-38-13-14-39-15-16-40-17-18-41-20-1-2-21-22(19-20)27(34)30(26(21)33)23-3-4-24(31)29-25(23)32;/h1-2,19,23H,3-18,28H2,(H,29,31,32);1H

InChI Key

UPLYFPOURSUULH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCOCCOCCOCCOCCOCCN.Cl

Origin of Product

United States

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